molecular formula C13H17NO3S B2673835 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile CAS No. 129415-92-5

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile

Cat. No.: B2673835
CAS No.: 129415-92-5
M. Wt: 267.34
InChI Key: XICPDHQLAOBFMC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile is an organic compound with the molecular formula C13H17NO3S. It is characterized by the presence of a nitrile group, a sulfonyl group, and a butane backbone with two methyl groups attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile typically involves the reaction of 3,3-dimethylbutanenitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3-Dimethylbutanenitrile+4-Methylbenzenesulfonyl chlorideThis compound\text{3,3-Dimethylbutanenitrile} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 3,3-Dimethylbutanenitrile+4-Methylbenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 3,3-dimethyl-4-aminobutanenitrile.

    Oxidation: Formation of 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanoic acid.

Scientific Research Applications

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways are determined by the functional groups present, such as the nitrile and sulfonyl groups, which can interact with different biological molecules and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-4-[(4-methylphenyl)sulfonyl]butanenitrile
  • 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]pentanenitrile
  • 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]hexanenitrile

Uniqueness

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile is unique due to its specific combination of functional groups and structural features. The presence of both a nitrile and a sulfonyl group allows for a wide range of chemical reactivity, making it a versatile intermediate in organic synthesis. Additionally, the compound’s stability and ease of handling contribute to its popularity in research and industrial applications.

Properties

IUPAC Name

(3-cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(15,16)17-10-13(2,3)8-9-14/h4-7H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPDHQLAOBFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of toluene-4-sulfonic acid 3-toluene-4-sulfonyloxy-2,2-dimethylpropyl ester (5.0 g, 12.1 mmol) in DMSO (15 mL) is added KCN (789 mg, 12.1 mmol). The mixture is stirred at 80° C. for 18 h then cooled to RT. The mixture is poured into water and extracted with ether. The organic layer is dried over sodium sulfate the filtrate concentrated. The crude material is purified by column chromatography to give the title compound.
Name
Quantity
789 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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